Her2-IN-9 is a compound that has garnered attention in the field of cancer research, particularly for its potential applications in targeting the human epidermal growth factor receptor 2 (HER2). HER2 is a protein that can promote the growth of cancer cells, and its overexpression is commonly associated with certain aggressive types of breast cancer. The development of Her2-IN-9 aims to provide a targeted therapeutic approach to inhibit HER2 activity, potentially improving treatment outcomes for patients with HER2-positive cancers.
Her2-IN-9 is classified as a small molecule inhibitor specifically designed to interact with the HER2 receptor. It is derived from extensive research into peptide-based inhibitors and has been synthesized through various methodologies aimed at optimizing its efficacy and specificity against the HER2 target. The compound's development is part of a broader effort to create effective HER2-targeted therapies, which include monoclonal antibodies and other small molecules.
The synthesis of Her2-IN-9 involves several advanced techniques, primarily solid-phase peptide synthesis (SPPS) and automated radiolabeling methods. The SPPS technique allows for the efficient assembly of peptide chains under controlled conditions, which is critical for maintaining the integrity and functionality of the resulting compounds.
Technical Details:
The molecular structure of Her2-IN-9 is characterized by specific functional groups that facilitate its binding to the HER2 receptor. The compound's design often incorporates elements that enhance its affinity and selectivity for HER2 while minimizing off-target effects.
Molecular Data:
Her2-IN-9 undergoes various chemical reactions primarily during its synthesis phase. Key reactions include:
Technical Details:
The radiolabeling process typically employs chelating agents such as DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) to ensure stable attachment of radioisotopes .
The mechanism of action for Her2-IN-9 centers on its ability to inhibit the signaling pathways activated by the HER2 receptor. Upon binding to HER2, Her2-IN-9 prevents receptor dimerization and subsequent activation of downstream signaling cascades that promote cell proliferation and survival.
Data:
Her2-IN-9 exhibits several notable physical and chemical properties that influence its behavior in biological systems:
Relevant Data:
Research indicates that modifications to the peptide structure can significantly impact both solubility and stability, which are critical factors for clinical efficacy .
Her2-IN-9 holds promise in various scientific applications:
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8